molecular formula C27H48O11 B6322534 Benzyl-PEG10-alcohol CAS No. 908258-44-6

Benzyl-PEG10-alcohol

Cat. No.: B6322534
CAS No.: 908258-44-6
M. Wt: 548.7 g/mol
InChI Key: GLVOUPLWGFLDGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-PEG10-alcohol typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) derivatives. The process may include steps such as esterification, etherification, or other organic reactions to introduce the PEG chain onto the benzyl alcohol molecule . Specific reaction conditions, such as temperature, catalysts, and solvents, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures consistent product quality and scalability. Key steps include the purification of intermediates and final products using techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG10-alcohol undergoes various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to an alcohol.

    Substitution: Replacement of functional groups on the benzyl or PEG moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzyl-PEG10-ketone (oxidation product), this compound (reduction product), and various substituted derivatives depending on the specific substitution reactions .

Scientific Research Applications

Benzyl-PEG10-alcohol is widely used in scientific research, particularly in the development of PROTACs. Its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules for targeted protein degradation.

    Biology: Facilitates the study of protein functions and interactions by enabling selective protein degradation.

    Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.

    Industry: Used in the development of novel drugs and therapeutic agents

Mechanism of Action

Benzyl-PEG10-alcohol functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-PEG4-alcohol
  • Benzyl-PEG6-alcohol
  • Benzyl-PEG8-alcohol

Uniqueness

Benzyl-PEG10-alcohol is unique due to its longer PEG chain, which provides greater flexibility and solubility in various solvents. This makes it particularly suitable for synthesizing PROTACs with specific spatial requirements and enhances its ability to facilitate selective protein degradation .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O11/c28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-4-2-1-3-5-27/h1-5,28H,6-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVOUPLWGFLDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732310
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908258-44-6
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (35 mg, 0.872 mmol) and benzyl bromide (52 μl, 0.436 mmol) were added to 5 mL of a solution of commercially available decaethylene glycol (200 mg, 0.436 mmol) in THF, and the mixture was stirred at room temperature for 16 hours. Aqueous saturated ammonium chloride was added to the mixture, followed by extraction with ethyl acetate. The extract was washed with saturated saline and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to obtain 168 mg of crude decaethylene glycol monobenzyl ether as a colorless oil.
Quantity
35 mg
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52 μL
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solution
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5 mL
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reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
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Reaction Step One
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